molecular formula C14H10ClFO2 B6398363 2-Chloro-5-(3-fluoro-2-methylphenyl)benzoic acid CAS No. 1261949-02-3

2-Chloro-5-(3-fluoro-2-methylphenyl)benzoic acid

Cat. No.: B6398363
CAS No.: 1261949-02-3
M. Wt: 264.68 g/mol
InChI Key: LVDYKAZCUWLERA-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-fluoro-2-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the second position and a fluoro-methylphenyl group at the fifth position on the benzoic acid ring

Properties

IUPAC Name

2-chloro-5-(3-fluoro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-10(3-2-4-13(8)16)9-5-6-12(15)11(7-9)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDYKAZCUWLERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689261
Record name 4-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-02-3
Record name 4-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-fluoro-2-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 50°C to 100°C .

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-5-(3-fluoro-2-methylphenyl)benzoic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(3-fluoro-2-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include amides, thioethers, or other substituted benzoic acids.

    Oxidation Products: Carboxylate salts or esters.

    Reduction Products: Alcohols or aldehydes.

Scientific Research Applications

2-Chloro-5-(3-fluoro-2-methylphenyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.

    Biological Studies: It can be used as a probe to study biochemical pathways or as a ligand in binding studies.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-fluoro-2-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context. For example, it could inhibit an enzyme by mimicking the substrate or binding to the active site .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 2-Chloro-5-(methyl)benzoic acid
  • 2-Chloro-5-(fluoro)benzoic acid

Comparison: 2-Chloro-5-(3-fluoro-2-methylphenyl)benzoic acid is unique due to the presence of both a fluoro and a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to 2-Chloro-5-(trifluoromethyl)benzoic acid, it may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and biological activity .

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